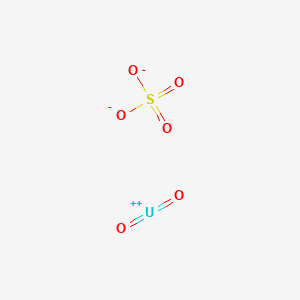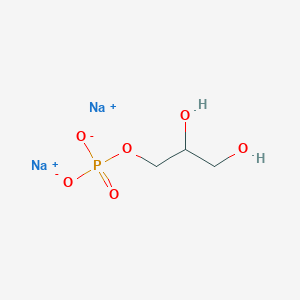
Calciumperoxid
Übersicht
Beschreibung
Calcium peroxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. Calcium peroxide is primarily used as an oxidizing agent and has various applications in agriculture, environmental restoration, and the food industry .
Wissenschaftliche Forschungsanwendungen
Calcium peroxide has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in the oxygenation of water and soil to promote microbial activity.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in environmental restoration to treat contaminated soils and groundwater.
Wirkmechanismus
Target of Action
Calcium peroxide (CaO2) is a versatile compound that interacts with several targets. It primarily reacts with water (H2O) to produce calcium ion (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) . These products have distinct roles:
- Calcium ion (Ca2+) : It is suitable for inducing cell death caused by calcium overload .
- Oxygen (O2) : It is suitable for O2-dependent anticancer therapy .
- Hydrogen peroxide (H2O2) : It is suitable for H2O2-dependent anticancer therapy and can also be used in the antibacterial field to treat bacterial infections .
Mode of Action
Calcium peroxide’s mode of action is primarily through its decomposition products. When it comes into contact with water, it decomposes to produce calcium ions, oxygen, and hydrogen peroxide . These products interact with their respective targets, leading to various changes such as cell death due to calcium overload, oxygen-dependent anticancer effects, and hydrogen peroxide-dependent antibacterial and anticancer effects .
Biochemical Pathways
The biochemical pathways affected by calcium peroxide are primarily related to its decomposition products. For instance, calcium ions can disrupt intracellular calcium homeostasis, leading to cell death . Oxygen can enhance O2-dependent anticancer therapies, while hydrogen peroxide can induce oxidative stress, leading to cell death and antibacterial effects .
Pharmacokinetics
They can readily diffuse across cell membranes and exert their effects . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium peroxide and its decomposition products would depend on the specific conditions of administration and the biological system .
Result of Action
The primary result of calcium peroxide’s action is the generation of calcium ions, oxygen, and hydrogen peroxide upon contact with water . These products can induce cell death, enhance O2-dependent anticancer therapies, and exert antibacterial effects . In the context of environmental remediation, calcium peroxide can improve the digestion of waste materials .
Action Environment
The action of calcium peroxide is influenced by environmental factors such as pH and the presence of water. For instance, in acidic environments, calcium peroxide can readily decompose to produce its active products . Furthermore, the presence of water is crucial for the decomposition of calcium peroxide . In the context of waste treatment, the addition of calcium peroxide can effectively improve the anaerobic digestion of food waste .
Biochemische Analyse
Biochemical Properties
Calcium peroxide reacts with water to produce calcium ion (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) . The Ca2+ is suitable for calcium death caused by calcium overload, O2 is suitable for O2-dependent anticancer therapy, and H2O2 is suitable for H2O2-dependent anticancer therapy . In addition, H2O2 can also be used in the antibacterial field to treat bacterial infections .
Cellular Effects
Calcium peroxide has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause a destructive calcium overload process in tumor cells, leading to cell death .
Molecular Mechanism
The molecular mechanism of calcium peroxide involves its reaction with water to produce calcium ion (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) . These products interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition. For instance, the produced H2O2 can lead to lipid peroxidation, which is considered as the main molecular mechanisms involved in the oxidative damage to cell structures and in the toxicity process that lead to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium peroxide can change over time. For example, with 200 ppm of calcium peroxide dosage, a chlorophyll-a concentration of 1,700 mg/m3 was lowered to below 10% of its initial concentration after 4 days . This suggests that calcium peroxide has a significant long-term effect on cellular function.
Dosage Effects in Animal Models
The effects of calcium peroxide can vary with different dosages in animal models. For instance, in a study on the growth inhibition of Microcystis aerusinosa, it was found that with 200 ppm of calcium peroxide dosage, the chlorophyll-a concentration was significantly reduced .
Metabolic Pathways
Calcium peroxide is involved in various metabolic pathways. For instance, it is involved in the production of reactive oxygen species (ROS), which play a crucial role in regulating cell function and biological processes . The production of ROS can overwhelm the ability of enzymatic and non-enzymatic antioxidant defense mechanisms, leading to a state of oxidative stress .
Transport and Distribution
Calcium peroxide is transported and distributed within cells and tissues through various mechanisms. For instance, in a study on the use of calcium peroxide as an oxygen-releasing material in tissue engineering, it was found that calcium peroxide can effectively distribute oxygen in the scaffold, eliminating hypoxia .
Subcellular Localization
It is known that calcium plays a significant role in the proper functioning of peroxisomes, which are critical for fatty-acid oxidation and ROS scavenging in maintaining cellular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium peroxide can be synthesized by reacting calcium hydroxide with hydrogen peroxide. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] The octahydrate form of calcium peroxide precipitates upon the reaction of calcium hydroxide with dilute hydrogen peroxide. Upon heating, it dehydrates to form the anhydrous compound .
Industrial Production Methods: In industrial settings, calcium peroxide is produced by mixing calcium chloride solution with hydrogen peroxide under controlled conditions. The mixture is then precipitated and vacuum dried to obtain calcium peroxide powder .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium peroxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing oxygen when it decomposes.
Hydrolysis: In the presence of water, calcium peroxide hydrolyzes to form calcium hydroxide and hydrogen peroxide.
Acid Reaction: When treated with acids, it forms hydrogen peroxide and the corresponding calcium salt.
Common Reagents and Conditions:
Oxidation Reactions: Calcium peroxide is used with reagents like ferrous sulfate to enhance coagulation in water treatment processes.
Hydrolysis Conditions: The hydrolysis reaction occurs readily in the presence of water at ambient temperatures.
Major Products Formed:
Oxygen: Released during oxidation reactions.
Hydrogen Peroxide: Formed during hydrolysis and acid reactions.
Calcium Hydroxide: Formed during hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Calcium peroxide is similar to other alkaline earth metal peroxides such as:
Magnesium Peroxide (MgO₂): Used in environmental restoration and as an oxygen source.
Barium Peroxide (BaO₂): Employed in pyrotechnics and as a bleaching agent.
Sodium Peroxide (Na₂O₂): Utilized as a strong oxidizing agent in various chemical processes.
Uniqueness: Calcium peroxide is unique due to its relatively stable nature and its ability to release oxygen slowly, making it suitable for applications requiring sustained oxygen release. Its use in agriculture for seed treatment and soil remediation highlights its versatility compared to other peroxides .
Eigenschaften
IUPAC Name |
calcium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.O2/c;1-2/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQIRIGXXHNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | calcium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4050489 | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish powder, White tetragonal crystals | |
CAS No. |
1305-79-9, 78403-22-2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium peroxide (Ca(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomp at 200 °C | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does calcium peroxide release oxygen in aqueous environments?
A1: In the presence of water, calcium peroxide undergoes a hydrolysis reaction, releasing oxygen and forming calcium hydroxide as a byproduct [, , ]. This oxygen release is gradual and can be modulated by factors like temperature, pH, and the presence of other materials [, ].
Q2: What are the downstream effects of calcium peroxide application in oxygen-depleted environments like sediments?
A2: The released oxygen from calcium peroxide can alleviate hypoxic conditions in sediments [, ]. This, in turn, can improve microbial activity, enhance the degradation of organic pollutants, and contribute to the overall health of the ecosystem [, , ].
Q3: What is the molecular formula and weight of calcium peroxide?
A3: Calcium peroxide has the molecular formula CaO2 and a molecular weight of 72.0768 g/mol.
Q4: Are there any spectroscopic techniques used to characterize calcium peroxide?
A4: Yes, several spectroscopic techniques are employed, including Fourier transform infrared spectroscopy (FTIR) [, , ], X-ray diffraction (XRD) [, , ], and Raman spectroscopy []. These techniques provide insights into the structural properties, presence of impurities, and crystalline nature of calcium peroxide.
Q5: How does the performance of calcium peroxide vary under different environmental conditions?
A5: The oxygen release rate of calcium peroxide is influenced by factors like temperature and pH. Higher temperatures generally lead to faster oxygen release []. Similarly, acidic conditions accelerate the hydrolysis reaction, while alkaline conditions can slow it down [, ].
Q6: Are there any strategies to improve the stability and control the release of oxygen from calcium peroxide?
A6: Yes, embedding calcium peroxide within a matrix, such as stearic acid [], polymers like polylactic acid (PLA) [], or encapsulating it within a resin matrix [] can enhance its stability and allow for controlled oxygen release.
Q7: Can calcium peroxide be used as an oxidant for degrading organic pollutants?
A7: Yes, calcium peroxide can degrade organic pollutants like ciprofloxacin [] and glyphosate [] via Fenton-like reactions. This makes it a promising candidate for wastewater treatment.
Q8: What is the role of ferrous ions (Fe2+) in calcium peroxide-mediated degradation of pollutants?
A8: Ferrous ions act as catalysts in the presence of calcium peroxide, generating highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction. These radicals are powerful oxidants that can break down organic pollutants into less harmful substances [, ].
Q9: Besides environmental remediation, what are some other applications of calcium peroxide?
A9: Calcium peroxide has been explored for various applications, including:
- Agriculture: As a soil amendment to improve aeration and promote root growth, particularly in direct-seeded rice cultivation [, , ].
- Aquaculture: As a source of oxygen and for water purification by reducing chemical oxygen demand (COD) and controlling bacterial growth [].
Q10: Have computational methods been used to study calcium peroxide?
A10: While specific examples of computational studies on calcium peroxide itself are limited in the provided research, computational chemistry techniques like density functional theory (DFT) can be applied to investigate its electronic structure, bonding properties, and reactivity.
Q11: How can computational modeling contribute to understanding the applications of calcium peroxide?
A11: Computational modeling can be utilized for:
Q12: Does the physical form of calcium peroxide influence its activity?
A12: Yes, the physical form, particularly particle size, can significantly affect the reactivity and oxygen release kinetics of calcium peroxide. Nanoparticles of calcium peroxide (Starch@CPnps) have been shown to exhibit enhanced degradation efficiency for organic dyes compared to larger particles [].
Q13: What are the challenges associated with the stability of calcium peroxide?
A13: Calcium peroxide is susceptible to degradation upon exposure to moisture, leading to premature oxygen release and reduced shelf life. This necessitates the development of strategies to enhance its stability [, ].
Q14: What are some common formulation approaches to improve the stability and performance of calcium peroxide?
A14: Common strategies include:
- Embedding or Encapsulation: Incorporating calcium peroxide into a protective matrix like stearic acid, polymers (e.g., PLA), or resins can shield it from moisture and control the oxygen release [, , ].
- Particle size reduction: Synthesizing calcium peroxide nanoparticles can improve its reactivity and stability due to a higher surface area to volume ratio [].
Q15: Are there any specific safety and handling considerations for calcium peroxide?
A15: Yes, calcium peroxide is a strong oxidizer and should be handled with care. It should be stored in tightly sealed containers in a cool, dry place away from combustible materials. Contact with skin, eyes, and mucous membranes should be avoided.
Q16: How is the available oxygen content in calcium peroxide determined?
A16: Several methods can be used to determine the available oxygen content:
- Titration Methods: Titrating with potassium permanganate (KMnO4) is a common method to determine the peroxide content, which directly correlates to the available oxygen [].
Q17: What happens to calcium peroxide after it releases oxygen in the environment?
A17: Calcium peroxide degrades into calcium hydroxide (Ca(OH)2), a less reactive compound. The environmental impact of this byproduct is generally considered low, but excessive calcium hydroxide can alter soil pH [, ].
Q18: What is the solubility of calcium peroxide in water?
A18: Calcium peroxide has limited solubility in water, but it reacts with water to release oxygen and form calcium hydroxide, which has a higher solubility.
Q19: Are there any alternatives to calcium peroxide for oxygen release applications?
A19: Yes, alternative oxygen releasing compounds include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)







